molecular formula C22H40N4O6 B12312802 tert-butyl (4aR,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate;tert-butyl (4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate

tert-butyl (4aR,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate;tert-butyl (4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate

Cat. No.: B12312802
M. Wt: 456.6 g/mol
InChI Key: XMIQNTGNFXIQJR-QUOODJBBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compounds tert-butyl (4aR,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate and its diastereomer tert-butyl (4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate are bicyclic heterocyclic molecules featuring a fused pyrrolo-oxazine scaffold. These compounds are characterized by a tert-butyl carbamate group, which enhances solubility and stability for pharmaceutical applications.

These molecules serve as key intermediates in synthesizing bioactive agents, such as the fluoroquinolone antibiotic finafloxacin (), where the pyrrolo-oxazine moiety contributes to zwitterionic properties and pH-dependent antibacterial activity.

Properties

Molecular Formula

C22H40N4O6

Molecular Weight

456.6 g/mol

IUPAC Name

tert-butyl (4aR,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate;tert-butyl (4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate

InChI

InChI=1S/2C11H20N2O3/c2*1-11(2,3)16-10(14)13-6-8-9(7-13)15-5-4-12-8/h2*8-9,12H,4-7H2,1-3H3/t2*8-,9+/m10/s1

InChI Key

XMIQNTGNFXIQJR-QUOODJBBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)OCCN2.CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)OCCN2

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)OCCN2.CC(C)(C)OC(=O)N1CC2C(C1)OCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl cis-octahydropyrrolo[3,4-b]morpholine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a diester, followed by cyclization and esterification to introduce the tert-butyl group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry .

Industrial Production Methods

In industrial settings, the production of tert-butyl cis-octahydropyrrolo[3,4-b]morpholine-6-carboxylate may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl cis-octahydropyrrolo[3,4-b]morpholine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl cis-octahydropyrrolo[3,4-b]morpholine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl cis-octahydropyrrolo[3,4-b]morpholine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Stereochemistry

The target compounds share structural similarities with other pyrrolo-oxazine and bicyclic heterocycles:

Compound Name Core Structure Substituents Stereochemistry Molecular Weight (g/mol)
Target compound (4aR,7aS) Pyrrolo[3,4-b][1,4]oxazine tert-butyl carboxylate at position 6 4aR,7aS 228.29
Target compound (4aS,7aR) Pyrrolo[3,4-b][1,4]oxazine tert-butyl carboxylate at position 6 4aS,7aR 228.29
Finafloxacin Pyrrolo-oxazine + quinolone Cyano, cyclopropyl, fluorine Chiral center 414.39
tert-butyl rac-(4aS,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate (hydrochloride) Pyrrolo[3,4-b][1,4]oxazine tert-butyl carboxylate + HCl rac-(4aS,7aR) 264.75
tert-butyl cis-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate Pyrrolo[3,4-b][1,4]oxazine tert-butyl carboxylate Cis configuration 228.29

Key Observations :

  • The tert-butyl group is a common feature, improving lipophilicity and metabolic stability.
  • Stereochemical variations (e.g., rac-, cis-, or specific diastereomers) influence crystal packing and solubility .

Key Observations :

  • Palladium-catalyzed couplings (e.g., in ) achieve moderate-to-high yields (45–76%) but require precise stereochemical control.
  • The target compounds likely employ similar hydrogenation and carbamate formation steps, though yields are unspecified in available data .

Key Observations :

  • The zwitterionic nature of finafloxacin’s pyrrolo-oxazine moiety enhances activity in acidic environments (e.g., skin infections) .

Biological Activity

The compound tert-butyl (4aR,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate and its enantiomer tert-butyl (4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate are notable for their potential biological activities. These compounds belong to the class of heterocyclic organic compounds and exhibit various pharmacological properties. This article explores their biological activity based on existing research findings.

Molecular Characteristics

Both compounds share a similar molecular framework characterized by a hexahydro-pyrrolo-oxazine structure. Their molecular formulas are as follows:

Compound NameMolecular FormulaMolecular Weight
tert-butyl (4aR,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylateC11_{11}H20_{20}N2_{2}O3_{3}228.29 g/mol
tert-butyl (4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylateC11_{11}H20_{20}N2_{2}O3_{3}228.29 g/mol

The presence of a tert-butyl group and a carboxylate functional group contributes to their chemical reactivity and potential biological interactions.

Pharmacological Studies

Research indicates that compounds similar to the pyrrolo[3,4-b][1,4]oxazine derivatives exhibit various biological activities:

  • Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Inhibition :
    • The compound (R)-BPO-27 , a related analog of the pyrrolo-oxazine class, has been shown to inhibit CFTR chloride channels with low nanomolar potency. It operates by competing with ATP at the binding site and has demonstrated efficacy in reducing cystogenesis in polycystic kidney disease models .
  • Adrenergic Receptor Agonism :
    • Similar structures have been identified as α2C adrenergic receptor agonists. This suggests potential therapeutic applications in managing conditions such as hypertension or anxiety disorders .
  • Anti-inflammatory and Antimicrobial Properties :
    • Preliminary studies on related compounds indicate they may possess anti-inflammatory and antimicrobial effects. However, specific data on the biological activity of the target compounds remains limited .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted critical modifications that enhance the potency and stability of these compounds:

  • Substitutions on the furan ring and modifications to the amine groups can significantly impact metabolic stability and aqueous solubility.
  • For instance, bromine substitution at specific positions has been associated with improved CFTR inhibition potency .

Case Study 1: Inhibition of CFTR

In a study examining the efficacy of various pyrrolo-oxazine derivatives on CFTR function:

  • The compound (R)-BPO-27 was found to have an IC50 value in the low nanomolar range.
  • The binding interactions were confirmed through computational docking studies that indicated a favorable binding mode at the ATP site .

Case Study 2: Adrenergic Receptor Activity

A series of phenylmorpholine derivatives were tested for their activity on adrenergic receptors:

  • Compounds structurally related to the target oxazines showed promise as α2C agonists.
  • These findings suggest potential applications in treating cardiovascular diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.